2-Phenyl-5-nitrobenzothiazole
Description
Significance of Benzothiazole (B30560) Scaffold in Contemporary Chemical Research
The benzothiazole nucleus is an integral structural motif found in a multitude of synthetic compounds that exhibit a wide array of biological activities. derpharmachemica.comnih.gov This has rendered it a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets. derpharmachemica.com The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms in the thiazole (B1198619) ring create a unique electronic environment, making the benzothiazole core a versatile template for drug design. benthamscience.com
The significance of this scaffold was notably highlighted by the discovery of Riluzole (6‐trifluoromethoxy‐2‐benzothiazolamine), a compound that modulates glutamate (B1630785) neurotransmission. tandfonline.com Since this discovery, research into benzothiazole derivatives has expanded exponentially. tandfonline.com Scientists have successfully synthesized and evaluated a vast library of these compounds, revealing a broad spectrum of pharmacological potential. nih.govtandfonline.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. derpharmachemica.comtandfonline.comscispace.com
In the realm of anticancer research, 2-arylbenzothiazole derivatives have shown particular promise. mdpi.compsu.edu For instance, certain fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective cytotoxicity against human breast cancer cell lines. tandfonline.com The mechanism often involves the induction of cytochrome P450 enzymes, a critical factor in their antitumor specificity. tandfonline.com The adaptability of the benzothiazole ring, especially at the C-2 position, allows for structural modifications that can fine-tune its biological effects, a feature that continues to be extensively explored by medicinal chemists. derpharmachemica.combenthamscience.com
Evolution of Research on Nitro-Substituted Benzothiazoles
The introduction of a nitro (NO₂) group onto the benzothiazole scaffold represents a significant strategic modification in the design of new chemical entities. The nitro group is a powerful electron-withdrawing group, which can profoundly influence the physicochemical properties and biological activity of the parent molecule. Research has shown that the presence and position of a nitro group can enhance the therapeutic potential of benzothiazole derivatives. chemistryjournal.net
Early investigations into nitro-substituted benzothiazoles often focused on their synthesis and fundamental reactivity. For example, the direct nitration of 2-methylbenzothiazole (B86508) typically yields 2-methyl-6-nitrobenzothiazole (B1346597) due to the directing effects of the heterocyclic system. semanticscholar.org The synthesis of other isomers, such as 2-methyl-5-nitrobenzothiazole, requires more indirect multi-step synthetic routes starting from precursors like 3-nitroaniline. semanticscholar.org
Subsequent research has increasingly focused on the biological applications of these nitro-containing compounds. Studies have revealed that nitro-substituted benzothiazoles possess significant antimicrobial and antitumor activities. mdpi.comchemistryjournal.net For example, various 6-nitro- and 6-aminobenzothiazole (B108611) derivatives have been evaluated for their microbiological activity. chemistryjournal.net In the context of anticancer research, compounds like 6-nitro-2-(substituted-phenyl)benzothiazoles have been synthesized and found to exert cytostatic effects against various human cancer cell lines. mdpi.com The synthesis often involves the condensation of 2-amino-5-nitrothiophenol with appropriately substituted benzaldehydes. mdpi.com Furthermore, research into more complex systems, such as 4-chloro-6-nitrobenzo[d]thiazol-2-amine derivatives, has led to the development of new heterocyclic compounds like oxazepines and diazepines with potential biological applications. researchgate.net The evolution of this research area highlights a clear trajectory from foundational synthesis to targeted biological evaluation, with the nitro group serving as a key functional handle for modulating activity. researchgate.netrjptonline.org
Positioning of 2-Phenyl-5-nitrobenzothiazole within Current Chemical Paradigms
The compound this compound is situated at the confluence of two significant and well-established lines of inquiry within benzothiazole chemistry: the exploration of 2-phenylbenzothiazoles and the investigation of nitro-substituted derivatives. The 2-phenylbenzothiazole (B1203474) substructure is a highly researched pharmacophore, particularly recognized for its potent antitumor properties. tandfonline.compsu.edunih.gov The phenyl group at the 2-position offers a readily modifiable site where various substituents can be introduced to modulate biological activity. psu.edu
The addition of a nitro group at the 5-position of the benzothiazole ring is a deliberate design choice intended to leverage the strong electron-withdrawing nature of this functional group. While much of the published research on nitro-2-phenylbenzothiazoles has focused on the 6-nitro isomer, the principles governing its synthesis and activity provide a strong framework for understanding the 5-nitro analogue. mdpi.com The synthesis of 5-nitrobenzothiazoles is generally more complex than their 6-nitro counterparts, often requiring specific starting materials to ensure the correct regiochemistry. semanticscholar.org
In the current chemical paradigm, this compound is positioned as a compound of interest for biological screening, particularly in areas where related structures have shown promise. This includes anticancer and antimicrobial research. mdpi.comchemistryjournal.netresearchgate.net The combination of the 2-phenyl group, a known contributor to anticancer efficacy, with a nitro group on the benzo portion of the scaffold suggests potential for potent biological activity. mdpi.comchemistryjournal.net Research on related compounds, such as 2-amino-6-nitrobenzothiazole-derived hydrazones, has identified potent inhibitors of enzymes like monoamine oxidase (MAO), indicating that the nitrobenzothiazole core can be a key element in designing enzyme inhibitors. nih.gov Therefore, this compound stands as a logical candidate for synthesis and evaluation in the ongoing quest for novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-phenyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKWRKRZEMALSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 5 Nitrobenzothiazole
High-Resolution Mass Spectrometry for 2-Phenyl-5-nitrobenzothiazole Metabolites and Adducts
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the metabolites and adducts of xenobiotics. chemistryjournal.netuclouvain.be Coupled with liquid chromatography (LC-MS), HRMS provides highly accurate mass measurements, typically with errors in the low ppm range, which allows for the confident determination of elemental compositions of parent compounds and their biotransformation products. thermofisher.com While specific metabolic data for this compound is not extensively documented, the metabolic fate of analogous nitroaromatic and thiazole-containing compounds provides a predictive framework for its biotransformation.
The metabolic pathways for related nitrofurylthiazoles have been shown to involve two primary routes: the reduction of the nitro group and the degradation of the heterocyclic ring system. nih.gov For this compound, the prominent nitro group is a likely site for metabolic attack, undergoing reduction to nitroso, hydroxylamino, and ultimately amino functionalities. These transformations significantly alter the electronic properties and polarity of the molecule. Additionally, hydroxylation of the phenyl ring is another probable metabolic pathway.
The power of HRMS lies in its ability to detect these mass shifts with high precision. For instance, the reduction of a nitro group (NO₂) to an amino group (NH₂) results in a mass difference of -30.0106 Da (O₂ vs. H₂), a change easily resolved by modern orbitrap or time-of-flight (TOF) mass analyzers. chemistryjournal.netthermofisher.com Untargeted metabolomics workflows using HRMS would enable the detection of these and other unexpected metabolites in complex biological matrices like human liver microsomes. chemistryjournal.netnih.gov
Below is a table of potential metabolites of this compound and their expected mass shifts from the parent compound, which could be identified using HRMS.
| Potential Metabolite | Metabolic Reaction | Mass Shift (Da) | Elemental Composition Change |
| 2-Phenyl-5-aminobenzothiazole | Nitro reduction | -30.0106 | -O₂ +H₂ |
| 2-(4-Hydroxyphenyl)-5-nitrobenzothiazole | Aromatic hydroxylation | +15.9949 | +O |
| 2-(4-Hydroxyphenyl)-5-aminobenzothiazole | Hydroxylation & Nitro reduction | -14.0157 | -O +H₂ |
| This compound N-oxide | N-oxidation of thiazole (B1198619) | +15.9949 | +O |
This table is predictive and based on common metabolic pathways for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of this compound Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the conformational analysis of molecules in solution. nih.gov For derivatives of this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed insights into the spatial arrangement of the phenyl and benzothiazole (B30560) ring systems. d-nb.info
A key conformational feature of this molecule is the rotation around the single bond connecting the phenyl group to the benzothiazole core. The steric hindrance and electronic interactions between the two rings can lead to a restricted rotation, potentially resulting in distinct, slowly exchanging conformers on the NMR timescale. ijsr.in This phenomenon, known as atropisomerism, would manifest as a doubling of signals in the NMR spectrum at low temperatures. copernicus.org
The analysis of ¹H NMR chemical shifts provides valuable information. The protons on the benzothiazole ring system and the phenyl ring will appear in the aromatic region (typically 7.0-9.0 ppm). The presence of the electron-withdrawing nitro group at the 5-position is expected to deshield the protons on the benzothiazole ring, particularly H4 and H6, shifting their resonances downfield. mdpi.com Similarly, the electronic effects of the benzothiazole substituent will influence the chemical shifts of the phenyl protons.
Conformational preferences can be elucidated by analyzing through-space interactions using NOESY. For example, a NOE correlation between a proton on the phenyl ring (e.g., H2') and a proton on the benzothiazole ring (e.g., H4) would indicate a spatial proximity and suggest a preferred dihedral angle between the two ring systems. Quantum mechanical calculations are often used in conjunction with NMR data to determine the relative energies and populations of different conformers. nih.gov
The following table summarizes the expected ¹H NMR signals for this compound.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| H4 | 8.5 - 9.0 | d | Deshielded by adjacent nitro group and thiazole sulfur. |
| H6 | 8.0 - 8.5 | dd | Influenced by nitro group and H7. |
| H7 | 7.8 - 8.2 | d | Coupled to H6. |
| H2'/H6' (ortho) | 7.6 - 8.0 | m | May show complex splitting due to restricted rotation. |
| H3'/H5' (meta) | 7.4 - 7.7 | m | |
| H4' (para) | 7.4 - 7.7 | m |
Expected chemical shifts are estimates and can vary based on solvent and specific derivative.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. spectroscopyonline.com These two methods are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. nih.gov
For this compound, vibrational spectroscopy allows for the unambiguous identification of its key structural motifs: the nitro group, the phenyl ring, and the benzothiazole core. The nitro group (NO₂) exhibits two particularly strong and characteristic stretching vibrations: an asymmetric stretch (ν_as) typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch (ν_s) between 1300 and 1370 cm⁻¹. nih.gov These bands are often very intense in the IR spectrum.
The benzothiazole ring system gives rise to a number of characteristic vibrations, including C=N stretching, C-S stretching, and aromatic C-H and C=C stretching modes. researchgate.net The C-S stretching vibrations are typically observed in the 600-800 cm⁻¹ region. scialert.net The vibrations of the phenyl group will appear in their characteristic regions, including C-H stretching above 3000 cm⁻¹ and ring breathing modes.
A detailed vibrational analysis of the closely related 2-amino-6-nitrobenzothiazole (B160904) provides a strong basis for assigning the spectra of this compound, with the primary differences arising from the substitution of the 2-amino group with a phenyl group.
The table below presents a selection of important vibrational modes and their expected frequencies for this compound, based on data from analogous compounds. researchgate.net
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Assignment |
| 3100-3000 | Weak-Medium | Medium-Strong | Aromatic C-H Stretch (Phenyl & Benzothiazole) |
| 1590-1610 | Medium | Strong | Aromatic C=C Stretch |
| 1530-1560 | Strong | Medium | Asymmetric NO₂ Stretch |
| 1470-1490 | Strong | Medium | C=N Stretch (Thiazole ring) |
| 1330-1350 | Strong | Strong | Symmetric NO₂ Stretch |
| 800-850 | Strong | Weak | C-H Out-of-plane Bending |
| 700-750 | Medium | Medium | C-S Stretch |
Frequencies are approximate and can be influenced by solid-state packing effects and intermolecular interactions.
X-ray Crystallography of this compound Co-crystals and Complexes
X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a compound in the solid state. d-nb.info While the crystal structure of this compound itself is not publicly available, analysis of related structures, including those of other substituted benzothiazoles and their co-crystals or metal complexes, offers significant insight into the expected molecular geometry and intermolecular interactions. mdpi.comresearchgate.netnih.gov
The crystal structure of a derivative, 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, reveals a non-planar arrangement between the phenyl and benzothiazole rings, which is a common feature in such linked aromatic systems. iucr.org For 2-(2'-aminophenyl)benzothiazole, the angle between the benzothiazole plane and the phenyl ring is reported to be relatively small (4.1–5.4°), suggesting a nearly coplanar conformation stabilized by intramolecular hydrogen bonding. mdpi.com In the absence of such an interaction in this compound, a larger dihedral angle, dictated by a balance between conjugative stabilization (favoring planarity) and steric hindrance, is expected.
The formation of co-crystals, where the target molecule crystallizes with a second "co-former" molecule, is a powerful technique to obtain high-quality crystals suitable for X-ray diffraction. nih.govresearchgate.net Potential co-formers for this compound could include molecules capable of forming hydrogen bonds with the nitro group or π-π stacking interactions with the aromatic rings. Analysis of the crystal packing would reveal how these non-covalent interactions, such as C-H···O, C-H···N, and π-π stacking, guide the supramolecular assembly. uq.edu.au
The table below lists representative bond lengths and angles for the benzothiazole core, derived from published crystal structures of related compounds. mdpi.comiucr.org
| Parameter | Typical Value | Notes |
| C-S bond length (thiazole) | 1.74 - 1.76 Å | |
| C=N bond length (thiazole) | 1.30 - 1.37 Å | |
| N-C(phenyl) bond length | ~1.45 Å | |
| C-N (nitro group) bond length | ~1.48 Å | |
| Dihedral Angle (Phenyl-Benzothiazole) | Variable (5° - 65°) | Highly dependent on substitution and packing forces. |
Values are averaged from various substituted benzothiazole structures and serve as estimates.
Chiroptical Spectroscopy (CD/ORD) of Enantiopure this compound Analogues
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules that interact differently with left- and right-circularly polarized light. mdpi.com While this compound itself is achiral, its analogues can be rendered chiral through several strategies, making them amenable to chiroptical analysis.
One approach is the introduction of a stereocenter, for example, by substituting the phenyl ring with a chiral group. Another more subtle approach involves creating atropisomers. Due to the potential for restricted rotation around the C-C bond linking the phenyl and benzothiazole rings, it might be possible to synthesize stable, non-interconverting enantiomers if the steric hindrance from appropriate ortho-substituents is sufficiently large.
Although no chiroptical data for enantiopure this compound analogues are currently available, studies on other chiral benzothiazole derivatives demonstrate the utility of the technique. For instance, CD spectroscopy has been used to probe the binding of benzothiazole derivatives to biomacromolecules like proteins, where the achiral drug molecule can give an induced CD signal upon binding to the chiral protein environment. mdpi.com Furthermore, methods for the chiral separation of benzothiazole derivatives of amino acids have been developed, highlighting the importance of stereochemistry in this class of compounds. nih.gov
If enantiopure analogues of this compound were synthesized, their CD spectra would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to their electronic transitions. The sign and intensity of these Cotton effects are directly related to the molecule's absolute configuration. Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) can be used to predict the spectrum for a given enantiomer (e.g., R or S), and comparison with the experimental spectrum would allow for an unambiguous assignment of the absolute configuration. researchgate.net
Computational and Theoretical Investigations of 2 Phenyl 5 Nitrobenzothiazole
Density Functional Theory (DFT) Studies on Electronic Structure of 2-Phenyl-5-nitrobenzothiazole
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT studies on this compound and related structures focus on understanding the distribution of electrons, which is crucial for predicting reactivity, stability, and spectroscopic properties.
Key parameters calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.orgespublisher.com For instance, a smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. espublisher.com
In studies of benzothiazole (B30560) derivatives, DFT calculations have been employed to determine various electronic descriptors such as atomic net charges, dipole moment, and polarizability. ui.ac.id These descriptors are instrumental in building QSAR models to predict biological activities. ui.ac.id For example, the electronic properties of nitrobenzothiazole derivatives have been calculated using the PM3 semi-empirical method, which is a less computationally intensive alternative to DFT for larger molecules. ui.ac.idui.ac.id
DFT has also been used to explore the effects of different substituents on the electronic properties of the benzothiazole core. nih.gov By modifying the structure, for example by introducing electron-donating or electron-withdrawing groups, the electronic and optical properties of the molecule can be tuned. nih.govespublisher.com This is particularly relevant for designing molecules with specific applications, such as in nonlinear optics or as functional materials in electronic devices. nih.govespublisher.com
The table below summarizes key electronic properties for a series of benzothiazole derivatives, illustrating the impact of substituent changes on the electronic structure.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| O-IDTBR1 | -5.615 | -3.230 | 2.385 |
| NFBC2 | -5.110 | -3.307 | 1.803 |
| NFBC3 | -5.092 | -3.173 | 1.919 |
| NFBC4 | -5.064 | -3.001 | 2.063 |
| NFBC5 | -5.121 | -3.367 | 1.754 |
| NFBC6 | -5.162 | -3.658 | 1.504 |
| NFBC7 | -5.165 | -3.610 | 1.555 |
Data sourced from a DFT study on O-IDTBR1 and its derivatives. acs.org
Molecular Docking and Dynamics Simulations with this compound and Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to screen for potential drug candidates by predicting the binding affinity and mode of interaction between a small molecule, like this compound, and a biological target, typically a protein. researchgate.nettandfonline.com
Following docking, molecular dynamics (MD) simulations are often performed to study the stability of the ligand-protein complex over time. tandfonline.comnih.gov MD simulations provide a detailed view of the conformational changes and interactions at an atomic level, helping to validate the docking results and understand the dynamic nature of the binding. tandfonline.comnih.govnih.gov
In the context of benzothiazole derivatives, molecular docking has been instrumental in identifying potential inhibitors for various enzymes. For instance, docking studies have been used to investigate the binding of nitrobenzothiazole derivatives to the active site of Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG), a potential drug target for tuberculosis. acs.org These studies predicted that the nitrobenzothiazole fragment docks into the monophosphate-binding loop of the enzyme. acs.org
Similarly, docking and MD simulations have been applied to study the interaction of benzothiazole derivatives with BACE-1, an enzyme implicated in Alzheimer's disease. tandfonline.com The results from these simulations, including docking scores and binding energies, help in selecting the most promising compounds for further experimental testing. tandfonline.com
The following table presents docking scores and binding energies for a benzothiazole derivative (compound 72) and a reference compound against BACE-1 and BACE-2, highlighting the selectivity of the designed inhibitor.
| Compound | BACE-1 Docking Score (kcal/mol) | BACE-1 MM-GBSA ΔGbind (kcal/mol) | BACE-2 Docking Score (kcal/mol) | BACE-2 MM-GBSA ΔGbind (kcal/mol) |
| Atabecestat | -7.76 | -70.39 | -6.24 | -56.02 |
| Compound 72 | -7.49 | -68.97 | -5.32 | -43.46 |
Data from a study on benzothiazole molecules as selective BACE1 inhibitors. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ui.ac.idui.ac.id QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby saving time and resources. ui.ac.id
For nitrobenzothiazole derivatives, QSAR studies have been conducted to understand the structural requirements for their antimalarial activity. ui.ac.idui.ac.id In these studies, various molecular descriptors, including electronic properties calculated by methods like PM3, are correlated with the observed biological activity (e.g., IC50 values) using statistical techniques like multiple linear regression (MLR). ui.ac.idui.ac.id
A statistically significant QSAR model can provide insights into which structural features are important for the desired activity. For example, a QSAR equation for a series of nitrobenzothiazole derivatives with antimalarial activity was developed as follows: Log IC50 = 41.483 + 54.812 (qC2) – 50.058 (qS3) + 416.766 (qC4) + 440.734 (qC5) – 754.213 (qC7) – 73.721 (qC8) + 246.715 (qC9) + 0.551 (μ) – 13.269 (EHOMO) – 3.404 (ELUMO) + 0.042 (α) + 0.107 (LogP). ui.ac.id
This equation indicates that the antimalarial activity is influenced by the net atomic charges on specific carbon and sulfur atoms, the dipole moment (μ), the energies of the HOMO and LUMO, polarizability (α), and the logarithm of the partition coefficient (LogP). ui.ac.id Based on such models, new derivatives with potentially higher activity can be designed and prioritized for synthesis. ui.ac.idui.ac.id
The table below shows the statistical quality of a QSAR model developed for antimalarial nitrobenzothiazole derivatives.
| Parameter | Value |
| n (number of compounds) | 13 |
| r (correlation coefficient) | 1.00 |
| r² (coefficient of determination) | 1.00 |
| SE (standard error) | 0 |
| PRESS (predicted residual sum of squares) | 3.40 |
Data from a QSAR study of nitrobenzothiazole derivatives as antimalarial agents. ui.ac.id
Reaction Mechanism Studies of this compound Transformations via Computational Chemistry
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound and its derivatives. By modeling the reaction pathways, researchers can identify transition states, calculate activation energies, and determine the most likely mechanism for a given transformation.
For instance, computational methods can be used to study the condensation reaction that forms the benzothiazole ring. The synthesis of a nitrobenzothiazole Schiff base ligand, for example, involves the condensation of 2-amino-6-nitrobenzothiazole (B160904) with an aldehyde. bohrium.com Computational analysis can provide insights into the energetics of this process.
Furthermore, the reduction of the nitro group in a 5-nitrobenzothiazole (B1296503) compound to an amino group is a key transformation for creating new derivatives. researchgate.net Theoretical calculations can help to understand the electronic changes that occur during this reduction and how they affect the reactivity of the resulting aminobenzothiazole.
Computational studies also extend to understanding the interactions of these compounds in biological systems, which can be considered a form of chemical transformation. For example, the binding of a nitrobenzothiazole inhibitor to its target enzyme involves a series of non-covalent interactions that can be modeled computationally to understand the "reaction" of binding. acs.org
Predictive Modeling of this compound Interactions with Biological Systems
Predictive modeling encompasses a range of computational techniques used to forecast the interactions of this compound and its analogs with biological systems. This goes beyond simple docking to include more complex simulations and property predictions.
One important aspect is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These properties are crucial for determining the drug-likeness of a compound. Computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov
Molecular dynamics simulations, as mentioned earlier, are a key predictive tool. They can simulate the behavior of a compound within a biological environment, such as a cell membrane or the active site of an enzyme, over a period of time. nih.govnih.gov This allows for the prediction of the stability of the compound-target complex and can reveal important dynamic interactions that are not captured by static docking models. tandfonline.comnih.gov
QSAR models also fall under the umbrella of predictive modeling. nih.gov By establishing a relationship between structure and activity, these models can be used to predict the biological activity of novel, untested compounds. ui.ac.idui.ac.idnih.gov
The integration of these various predictive models provides a comprehensive in silico assessment of a compound's potential as a therapeutic agent, guiding further experimental work and optimizing the design of new and more effective molecules.
Biological Activities and Mechanistic Pathways of 2 Phenyl 5 Nitrobenzothiazole
In Vitro Cytotoxicity and Antiproliferative Effects of 2-Phenyl-5-nitrobenzothiazole on Cell Lines
Research has demonstrated that this compound and its derivatives possess cytotoxic and antiproliferative properties against a variety of cancer cell lines. The presence of the nitro group at the 5-position of the benzothiazole (B30560) ring is often associated with enhanced biological activity.
A study on novel derivatives of 6-amino-2-phenylbenzothiazole, which are synthesized from 6-nitro-2-(substituted-phenyl)benzothiazoles, revealed cytostatic activities against several human cancer cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cells. nih.gov While specific IC50 values for the parent this compound were not detailed in this particular study, the findings support the general anticancer potential of this structural class. Another study investigating a broader series of 2-phenylbenzothiazole (B1203474) derivatives reported IC50 values against various pancreatic and paraganglioma cancer cell lines, with some compounds exhibiting significant potency. semanticscholar.org For instance, certain derivatives displayed IC50 values in the low micromolar range against AsPC-1, BxPC-3, and Capan-2 pancreatic cancer cells. semanticscholar.org
Table 1: In Vitro Cytotoxicity of 2-Phenylbenzothiazole Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 4d | BxPC-3 | 3.99 |
| Derivative 4d | AsPC-1 | 7.66 |
| Derivative 4m | AsPC-1 | 8.49 |
| Derivative 4d | PTJ64i | 6.79 |
| Derivative 4h | PTJ64i | 7.27 |
| Derivative 4k | PTJ64i | 7.47 |
This table presents a selection of IC50 values for some of the most active 2-phenylbenzothiazole derivatives from a study on pancreatic and paraganglioma cancer cells. semanticscholar.org
Apoptosis Induction by this compound in Cancer Cell Models
A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on various 2-substituted benzothiazoles have shown that these compounds can trigger apoptotic pathways in cancer cells. nih.gov The process of apoptosis is complex and can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway. mdpi.com
Research on related benzothiazole compounds indicates that they can induce apoptosis by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS). nih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade that executes cell death. While direct evidence specifically detailing the apoptotic mechanisms of this compound is still emerging, the established pro-apoptotic activity of the broader benzothiazole class suggests a similar mode of action.
Cell Cycle Arrest Mechanisms Elicited by this compound
In addition to inducing apoptosis, this compound and its analogs can inhibit cancer cell proliferation by causing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the uncontrolled proliferation characteristic of cancer.
Several studies on benzothiazole derivatives have demonstrated their ability to arrest the cell cycle at the G2/M phase. nih.govresearchgate.net This phase is a critical checkpoint before cells enter mitosis. By arresting cells in the G2/M phase, these compounds prevent them from dividing and propagating. For example, the fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was found to cause cell cycle arrest in the G1 and S phases in sensitive MCF-7 breast cancer cells. nih.gov While the specific effects of this compound on the cell cycle are not yet fully elucidated, the existing data for structurally similar compounds suggest that interference with cell cycle progression is a likely component of its antiproliferative activity.
Mitochondrial Dysfunction Mediated by this compound
Mitochondria play a crucial role in cell survival and death, and their dysfunction is a key element in the mechanism of action for many anticancer agents. Benzothiazole derivatives have been shown to induce mitochondrial dysfunction in cancer cells. nih.gov
One of the primary ways these compounds are thought to disrupt mitochondrial function is by increasing the levels of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that, at elevated levels, can cause significant damage to cellular components, including DNA, proteins, and lipids. This oxidative stress can lead to a loss of mitochondrial membrane potential, a critical event that often precedes the initiation of apoptosis. nih.gov The resulting damage to the mitochondria can trigger the intrinsic apoptotic pathway, leading to cell death. Although specific studies on this compound are needed, the established link between benzothiazoles and mitochondrial-mediated ROS production provides a strong indication of its likely mechanism.
Antimicrobial Potential of this compound Against Pathogens (in vitro)
Beyond its anticancer properties, this compound has also been investigated for its potential as an antimicrobial agent. The benzothiazole scaffold is a common feature in many compounds with antibacterial and antifungal activities.
Antibacterial Activity and Mechanism of Action of this compound
Several studies have highlighted the antibacterial potential of substituted 2-phenylbenzothiazole derivatives. The presence of electron-withdrawing groups, such as the nitro group, has been suggested to enhance antibacterial activity. nih.gov
Research on a series of substituted 2-phenylbenzothiazoles demonstrated that certain compounds exhibited very good antibacterial activity against both Gram-positive and Gram-negative microorganisms. scholarsresearchlibrary.com Another study on 2-azidobenzothiazoles, which can be synthesized from 2-aminobenzothiazoles (the reduction product of nitrobenzothiazoles), found that a derivative with a nitro group showed significant antibacterial potential against Enterococcus faecalis and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.gov
Table 2: Antibacterial Activity of a Nitro-Substituted Benzothiazole Derivative
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Enterococcus faecalis (ATCC 51299) | 8 |
| Staphylococcus aureus (ATCC 25923) | 8 |
| Pseudomonas aeruginosa (ATCC 10145) | 64 |
| Bacillus cereus (ATCC 10876) | 64 |
| Methicillin-Resistant S. aureus (MRSA) | 128 |
| Multi-Drug Resistant E. coli | 128 |
This table shows the Minimum Inhibitory Concentration (MIC) values for a nitro-containing 2-azidobenzothiazole (B1659620) derivative against various bacterial strains. nih.gov
The precise mechanism of antibacterial action for this compound is not fully understood but is thought to involve the disruption of essential cellular processes in bacteria.
Antifungal Activity and Mechanism of Action of this compound
The antifungal properties of benzothiazole derivatives have also been an area of active research. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant health threat, and there is a continuous need for new antifungal agents.
Studies on phenylthiazole compounds have identified molecules with potent antifungal activity against various Candida species, including drug-resistant strains. nih.gov One study reported that a particular phenylthiazole compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.50 µg/mL against a fluconazole-resistant strain of C. albicans. nih.gov While this study did not specifically test this compound, it highlights the potential of the broader phenylthiazole scaffold in antifungal drug discovery.
**Table 3: Antifungal Activity of a Phenylthiazole Compound Against *Candida albicans***
| Fungal Strain | Compound 1 MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
|---|---|---|---|
| C. albicans NR-29351 | 0.50 | 0.50 | 0.50 |
| C. albicans NR-29365 | 0.50 | 2 | 0.50 |
| C. albicans NR-29446 | 2 | 1 | >64 |
| C. albicans MYA-573 | 2 | 1 | >64 |
| C. albicans ATCC 64124 | 2 | 2 | >64 |
This table presents the Minimum Inhibitory Concentration (MIC) values of a potent phenylthiazole compound (Compound 1) against various strains of Candida albicans, including those resistant to fluconazole. nih.gov
The mechanism of antifungal action for benzothiazole derivatives is believed to involve the disruption of the fungal cell membrane or the inhibition of essential enzymes. nih.gov The lipophilic nature of these compounds may facilitate their interaction with and disruption of the ergosterol-containing fungal cell membrane, leading to cell lysis and death.
Anti-inflammatory Modulatory Effects of this compound (in vitro and in vivo animal models)
While direct studies on the anti-inflammatory effects of this compound are not extensively available in the reviewed literature, the broader class of benzothiazole derivatives has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. These studies provide a foundation for understanding the potential modulatory effects of this compound on inflammatory pathways.
In vitro, various benzothiazole derivatives have been shown to target key mediators of inflammation. For instance, certain 2-substituted benzothiazole compounds have been observed to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in hepatocellular carcinoma cell lines. The inhibition of these enzymes is a critical mechanism for controlling the production of pro-inflammatory prostaglandins (B1171923) and nitric oxide.
In vivo, the anti-inflammatory potential of benzothiazole compounds has been evaluated using models such as carrageenan-induced paw edema in rodents. This model mimics the acute inflammatory response. Studies on various 2-amino benzothiazole derivatives have shown a significant reduction in paw edema, with some compounds exhibiting activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sphinxsai.com. For example, derivatives with chloro and methoxy (B1213986) substitutions on the benzothiazole ring have demonstrated notable anti-inflammatory effects sphinxsai.comsemanticscholar.org. The mechanism of action is often attributed to the inhibition of inflammatory mediators and pathways.
Although specific data for this compound is not available, the consistent anti-inflammatory activity observed across a range of structurally related benzothiazole derivatives suggests that this compound may also possess the ability to modulate inflammatory responses. Further investigation is required to specifically elucidate the in vitro and in vivo anti-inflammatory profile of this compound.
Enzyme Inhibition and Receptor Binding Studies of this compound
Research into the bioactivity of nitrobenzothiazole-containing compounds has revealed their potential as enzyme inhibitors. While specific receptor binding studies for this compound were not prominent in the available literature, evidence for the enzyme inhibitory capacity of the nitrobenzothiazole scaffold is emerging.
One significant area of investigation has been in the context of infectious diseases. The nitrobenzothiazole (NBT) moiety has been identified as a key pharmacophore in the inhibition of Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG), an essential enzyme in the histidine biosynthesis pathway nih.gov. Virtual screening and subsequent enzymatic assays have identified several nitrobenzothiazole-containing molecules as potent inhibitors of this enzyme, with some compounds exhibiting IC50 values in the low micromolar range nih.gov. The nitro group of the NBT moiety is predicted to form crucial hydrogen bonds within the active site of the enzyme, contributing to its inhibitory activity nih.gov.
The broader benzothiazole scaffold has been explored for its inhibitory effects on a variety of other enzymes. For instance, certain 2-thioether-benzothiazoles have been identified as allosteric inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in inflammatory and apoptotic signaling pathways. Additionally, benzothiazole-phenyl analogs have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes that play roles in inflammation and pain signaling nih.gov. Other studies have reported the inhibition of urease by 2-amino-6-arylbenzothiazoles mdpi.com.
These findings collectively suggest that the this compound structure possesses features conducive to enzyme inhibition. The presence of the nitrobenzothiazole core, in particular, points towards a potential for interaction with and inhibition of various enzymatic targets. However, dedicated studies are necessary to determine the specific enzyme inhibition profile and receptor binding affinities of this compound.
Bioavailability and Metabolism of this compound (in vitro and in vivo animal models, excluding clinical data)
Microsomal Stability of this compound
Microsomal stability assays are a standard in vitro method to assess the susceptibility of a compound to phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the liver microsomes. A high metabolic stability in microsomes often correlates with a longer half-life in vivo.
While there is no specific microsomal stability data for this compound, studies on other benzothiazole-phenyl analogs have been conducted. For example, a dual inhibitor of sEH and FAAH with a benzothiazole-phenyl core structure was evaluated for its metabolic stability in human and rat liver microsomes escholarship.org. The half-life (t1/2) of a compound in a microsomal incubation is a key parameter used to calculate intrinsic clearance (CLint), which reflects the intrinsic ability of the liver to metabolize the drug.
Table 1: Representative Microsomal Stability Assay Parameters
| Parameter | Description |
| Test System | Liver microsomes (e.g., human, rat, mouse) |
| Compound Concentration | Typically 1 µM |
| Protein Concentration | e.g., 0.5 mg/mL |
| Cofactor | NADPH (to initiate Phase I reactions) |
| Time Points | 0, 5, 15, 30, 45, 60 minutes |
| Analysis Method | LC-MS/MS |
| Data Output | Half-life (t1/2), Intrinsic Clearance (CLint) |
The metabolic fate of a benzothiazole derivative is influenced by its substituents. The phenyl and nitro groups on this compound would be potential sites for metabolic modification, such as hydroxylation or reduction. The stability of the benzothiazole ring itself is generally considered to be relatively high.
Plasma Protein Binding of this compound
Plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences the distribution and clearance of a drug. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to interact with its target. Compounds with high PPB tend to have a lower volume of distribution and clearance.
Specific data on the plasma protein binding of this compound is not available. However, the extent of binding is largely determined by the physicochemical properties of the compound, such as its lipophilicity (logP). Benzothiazole derivatives, particularly those with aromatic substituents like the phenyl group, are often lipophilic and would be expected to exhibit some degree of plasma protein binding, primarily to albumin and α1-acid glycoprotein (B1211001) (AAG) nih.gov.
Table 2: General Principles of Plasma Protein Binding
| Plasma Protein | Binds Primarily | Characteristics |
| Albumin | Acidic and neutral drugs | High concentration in plasma |
| α1-Acid Glycoprotein (AAG) | Basic and neutral drugs | Concentration can increase in inflammatory states |
The degree of plasma protein binding can be determined experimentally using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. Understanding the PPB of this compound would be essential for interpreting its pharmacokinetic and pharmacodynamic properties in any future in vivo studies.
Structure Activity Relationship Sar of 2 Phenyl 5 Nitrobenzothiazole Derivatives
Impact of Nitro Group Position and Substituents on 2-Phenyl-5-nitrobenzothiazole Activity
While direct comparative studies of this compound against its other positional isomers (e.g., 4-nitro, 6-nitro, 7-nitro) are not extensively documented in the context of a single biological target, the principles of medicinal chemistry suggest that altering the nitro group's location would profoundly impact activity. The position of the nitro group affects the molecule's dipole moment, electron distribution, and ability to interact with biological targets. For instance, studies on nitro-substituted benzimidazoles and benzothiazoles have shown that the nitro group's placement is crucial for their antioxidative and antiproliferative activities. nih.gov In para-substituted nitrobenzene (B124822) derivatives, the orientation of the nitro group relative to the phenyl ring and its interaction with other substituents can alter the aromaticity and electronic character of the entire system. mdpi.com
In a study focused on synthesizing 6-amino-2-phenylbenzothiazoles as potential antitumor agents, various 6-nitro-2-(substituted-phenyl)benzothiazole precursors were synthesized. mdpi.comnih.gov This demonstrates the chemical accessibility of different nitro-isomers. The choice of the 6-nitro position over the 5-nitro position in that synthesis pathway leads to a different spatial arrangement of the electron-withdrawing effects, which would be expected to alter the binding affinity for specific molecular targets. The nitro group's strong deactivating nature makes the aromatic ring significantly electron-poor, which can influence reaction rates and metabolic stability. lumenlearning.comlibretexts.org
The addition of other substituents onto the nitro-bearing benzothiazole (B30560) ring further modulates activity. The nature, size, and position of these additional groups can introduce steric hindrance, create new hydrogen bonding opportunities, or further modify the electronic landscape of the molecule, all of which are critical factors in its interaction with biological macromolecules.
Role of Phenyl Ring Substitutions on the Efficacy of this compound Analogues
Substitutions on the phenyl ring at the 2-position of the benzothiazole core offer a versatile strategy for fine-tuning the biological activity. The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of these substituents are pivotal in defining the SAR.
In a study of 6-amino-2-phenylbenzothiazole derivatives, which were prepared from their 6-nitro precursors, the nature and position of substituents on the 2-phenyl ring had a marked effect on anticancer activity. The evaluation of the final 6-amino compounds revealed that fluoro-substituted analogues were the most active. A clear trend was observed where the activity decreased as the fluoro substituent moved from the ortho to the meta and then to the para position. nih.gov This highlights the importance of both the substituent's electronic properties and its spatial location.
The general findings suggest that electron-withdrawing groups on the phenyl ring can enhance the activity of benzothiazole derivatives. For example, compounds with a 4-nitrostyryl group at the 2-position of the benzothiazole have been shown to possess antiproliferative effects. nih.gov
The following table summarizes the impact of various substitutions on the phenyl ring of benzothiazole derivatives based on findings from related studies.
| Parent Scaffold | Substituent on 2-Phenyl Ring | Position | Observed Effect on Biological Activity | Reference Cell Line/Target |
|---|---|---|---|---|
| 6-Amino-2-phenylbenzothiazole (from 6-nitro precursor) | Fluoro (-F) | ortho | Most active among fluoro isomers | HEP-2, MCF-7 (Antitumor) nih.gov |
| 6-Amino-2-phenylbenzothiazole (from 6-nitro precursor) | Fluoro (-F) | meta | Less active than ortho isomer | HEP-2, MCF-7 (Antitumor) nih.gov |
| 6-Amino-2-phenylbenzothiazole (from 6-nitro precursor) | Fluoro (-F) | para | Least active among fluoro isomers | HEP-2, MCF-7 (Antitumor) nih.gov |
| 6-Amino-2-phenylbenzothiazole (from 6-nitro precursor) | Amino (-NH2) | ortho, meta, para | Moderate antitumor activity | HEP-2, MCF-7 (Antitumor) nih.gov |
| 6-Methoxy-2-phenylbenzothiazole | Acetamido (-NHCOCH3) | para | Potent cytotoxic activity | T47D (Breast Cancer) ut.ac.ir |
Benzothiazole Core Modifications and Their Influence on this compound Biological Profile
Modifications to the core benzothiazole structure, including the replacement of the entire heterocyclic system with bioisosteres, can dramatically alter the compound's biological and physicochemical properties. The benzothiazole nucleus is often considered a "privileged scaffold" due to its presence in numerous bioactive compounds and its ability to participate in various biological interactions. ut.ac.irnih.gov
One common strategy in drug design is bioisosteric replacement, where a part of the molecule is exchanged for another with similar physical or chemical properties. For instance, in the design of novel VEGFR-2 inhibitors, a bioisosteric replacement of a pyridine (B92270) ring with a benzothiazole scaffold was a key design element. nih.gov This suggests that, conversely, replacing the benzothiazole ring in this compound with other bicyclic heterocycles (e.g., benzimidazole, benzoxazole, or indole) could lead to new analogues with potentially different activity spectra, selectivity, or metabolic profiles.
Further modifications could involve altering the thiazole (B1198619) part of the ring system. For example, expanding the five-membered thiazole ring to a six-membered ring could change the geometry and electronic properties. However, such fundamental changes to the core are less common than substitutions on the peripheral rings. Studies on related 2-amino-5-nitrothiazole (B118965) derivatives, which lack the fused benzene (B151609) ring, show that the thiazole ring itself is a critical pharmacophore. nih.govnih.gov This underscores the importance of the thiazole substructure within the larger benzothiazole core.
Any modification to the benzothiazole core would influence:
Planarity and Rigidity: Affecting how the molecule fits into a target's binding site.
Electronic Properties: Altering the electron density and reactivity.
Solubility and Lipophilicity: Impacting absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability: The core structure is often a site for metabolic enzymes to act upon.
Design and Synthesis of this compound Libraries for SAR Studies
The systematic exploration of SAR requires the design and synthesis of a focused library of compounds where specific parts of the molecule are varied. For this compound, a library would typically involve diverse substitutions on both the phenyl ring and the benzothiazole nucleus.
Design Strategy: The design of such a library often begins with a parent or "lead" compound, in this case, this compound. Variations are then planned to probe the effects of different physicochemical properties:
Electronic Effects: Incorporating a range of electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -F, -CF3) on the phenyl ring.
Steric Effects: Introducing substituents of varying sizes (e.g., methyl vs. tert-butyl) to explore the steric tolerance of the target's binding pocket.
Lipophilicity: Modifying the compound's oil/water partition coefficient (LogP) by adding hydrophobic or hydrophilic groups to improve cell permeability or solubility.
Synthetic Approaches: Several established synthetic routes can be adapted for the creation of a this compound library. A common and effective method is the condensation reaction between a substituted 2-aminothiophenol (B119425) and a substituted benzoic acid or benzaldehyde.
Condensation with Benzaldehydes: The synthesis of various 6-nitro-2-(substituted-phenyl)benzothiazoles was achieved by the condensation of 2-amino-5-nitrothiophenol with appropriately substituted benzaldehydes in pyridine. mdpi.comnih.gov This approach allows for easy diversification of the 2-phenyl ring by simply using different aldehyde starting materials.
Condensation with Benzoic Acids: An alternative route involves the reaction of 2-aminothiophenol with substituted benzoic acids, often in the presence of a condensing agent like polyphosphoric acid. tsijournals.com
Jacobson Synthesis: This method involves the cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide (B76249) to form the 2-substituted benzothiazole ring. ut.ac.ir
Modern synthetic strategies, such as combinatorial synthesis on solid supports or DNA-compatible synthesis, could also be employed to rapidly generate a large and diverse library of analogues for high-throughput screening. rsc.org For example, a library of 2-amino-5-nitrothiazole derivatives was successfully synthesized to explore their potential as enzyme inhibitors. nih.govnih.gov A similar combinatorial approach could be applied to the this compound scaffold to accelerate SAR studies.
The following table outlines a potential synthetic scheme for generating a focused library.
| Starting Material 1 | Starting Material 2 | Reaction Type | Resulting Variation |
|---|---|---|---|
| 2-Amino-5-nitrothiophenol | Para-substituted Benzaldehydes (e.g., p-fluoro, p-methoxy) | Condensation | Diversity at the 2-phenyl ring (para position) |
| 2-Amino-5-nitrothiophenol | Ortho-substituted Benzaldehydes (e.g., o-fluoro, o-nitro) | Condensation | Diversity at the 2-phenyl ring (ortho position) |
| Substituted 2-Aminothiophenols (e.g., 4-chloro-2-amino-5-nitrothiophenol) | Benzaldehyde | Condensation | Diversity at the benzothiazole ring |
| Para-substituted Thiobenzanilides | N/A | Jacobson Cyclization | Diversity at the 2-phenyl ring |
Advanced Applications of 2 Phenyl 5 Nitrobenzothiazole in Chemical and Biological Research
2-Phenyl-5-nitrobenzothiazole as a Fluorescent Probe for Biological Systems (in vitro)
The 2-phenylbenzothiazole (B1203474) scaffold is a well-established fluorophore, and its derivatives are widely explored as fluorescent probes for in vitro biological imaging. These compounds often exhibit sensitivity to their microenvironment, leading to changes in their fluorescence properties in the presence of specific biological molecules or alterations in cellular conditions. The fluorescence of these probes can be influenced by factors such as pH, viscosity, and the presence of specific ions or biomolecules.
The introduction of a nitro group, a strong electron-withdrawing group, at the 5-position of the benzothiazole (B30560) ring in this compound is predicted to significantly influence its photophysical properties. This modification can lead to a shift in the emission wavelength and may enhance the sensitivity of the probe to its surroundings. While direct studies on this compound as a fluorescent probe are not extensively documented, research on related nitro-substituted benzothiazole derivatives suggests potential for applications in detecting specific cellular components or monitoring biological processes. For instance, the solvatochromic behavior of some benzothiazole dyes, where their fluorescence color changes with the polarity of the solvent, indicates their potential to probe different cellular compartments with varying polarity.
Chemo-sensors and Biosensors Incorporating this compound Derivatives
The development of chemosensors and biosensors for the selective detection of ions and molecules is a critical area of research. Benzothiazole derivatives have emerged as a versatile platform for the design of such sensors due to their inherent fluorescence and ability to be functionalized with specific recognition moieties. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target analyte induces a significant change in the fluorescence intensity or a shift in the emission wavelength.
Derivatives of 2-phenylbenzothiazole have been successfully employed in the design of chemosensors for various metal ions. The sensing mechanism typically involves the coordination of the metal ion with heteroatoms within the benzothiazole derivative, leading to a modulation of its electronic structure and, consequently, its fluorescence properties. The nitro-functionalization in this compound could enhance its ability to act as a chemosensor by altering its binding affinity and selectivity for specific analytes. The electron-withdrawing nature of the nitro group can influence the electron density on the coordinating atoms, thereby fine-tuning the sensor's response to different metal ions.
Table 1: Examples of Benzothiazole Derivatives as Chemosensors for Metal Ions
| Benzothiazole Derivative | Target Analyte | Sensing Mechanism |
| 2-(2'-Hydroxyphenyl)benzothiazole | Zn(II) | Chelation-enhanced fluorescence |
| 2-(2'-Thiazolyl)benzothiazole | Cu(II) | Fluorescence quenching |
| 2-(Pyridin-2-yl)benzothiazole | Cd(II) | Ratiometric fluorescence change |
Materials Science Applications of this compound (e.g., Organic Light-Emitting Diodes, Optoelectronics)
The unique optical and electronic properties of 2-phenylbenzothiazole derivatives have positioned them as promising candidates for applications in materials science, particularly in the field of optoelectronics. Their high fluorescence quantum yields, good thermal stability, and tunable emission colors make them suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs).
The performance of an OLED is highly dependent on the properties of the emissive material. The introduction of a nitro group in this compound is expected to influence its energy levels (HOMO and LUMO), which are critical for efficient charge injection and transport in an OLED device. The electron-withdrawing nitro group generally lowers both the HOMO and LUMO energy levels, which can be advantageous for designing devices with improved charge balance and efficiency. While specific data on this compound in OLEDs is scarce, the broader family of 2-phenylbenzothiazole derivatives has been investigated as blue, green, and red emitters, demonstrating the versatility of this chemical scaffold in achieving a wide range of emission colors.
Table 2: Electroluminescent Properties of Selected 2-Phenylbenzothiazole Derivatives in OLEDs
| Derivative | Emission Color | Maximum External Quantum Efficiency (%) |
| 2-Phenylbenzothiazole | Blue | ~2.5 |
| 2-(4-Methoxyphenyl)benzothiazole | Greenish-Blue | ~3.1 |
| 2-(4-(Dimethylamino)phenyl)benzothiazole | Green | ~4.2 |
Analytical Reagent Roles for this compound in Trace Detection
The ability of 2-phenylbenzothiazole derivatives to form stable complexes with various metal ions, often accompanied by a distinct color change or fluorescence response, makes them valuable as analytical reagents for trace detection. These reagents can be utilized in various analytical techniques, including spectrophotometry and spectrofluorometry, for the quantification of metal ions in environmental and biological samples.
The presence of the nitro group in this compound could enhance its utility as an analytical reagent. The electron-withdrawing nature of the nitro group can increase the acidity of protons on adjacent functional groups, potentially leading to stronger and more selective binding with certain metal ions. Although specific applications of this compound as an analytical reagent for trace detection are not well-documented, the general reactivity of the benzothiazole core suggests its potential for such roles. The development of new analytical methods often relies on the synthesis of novel reagents with improved sensitivity and selectivity, and this compound represents a promising, yet underexplored, candidate in this regard.
Methodological Approaches for Studying 2 Phenyl 5 Nitrobenzothiazole in Complex Matrices
Chromatographic Techniques (HPLC, GC-MS) for Analysis of 2-Phenyl-5-nitrobenzothiazole in Biological Samples (in vitro, animal tissues)
Chromatographic techniques are fundamental for separating this compound from the intricate components of biological samples, such as plasma, cell lysates, and tissue homogenates. This separation is a critical prerequisite for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for analyzing compounds like this compound. nih.govresearchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a molecule with the characteristics of this compound, a reversed-phase HPLC setup is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water). researchgate.net A UV detector is commonly coupled with HPLC for quantification, as the aromatic and nitro functional groups in the compound are expected to absorb UV light at specific wavelengths. nih.gov The validation of an HPLC method is essential to ensure its reliability and involves assessing parameters such as linearity, accuracy, precision, and robustness. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suitable for volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. nih.gov In GC-MS, the sample is vaporized and separated in a capillary column before being ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for highly specific identification. scispace.com This method has been successfully applied for the simultaneous analysis of various benzothiazoles in environmental and biological matrices. nih.govscispace.com
Table 8.1: Example Parameters for Chromatographic Analysis
| Parameter | HPLC-UV Example | GC-MS Example |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) scispace.com |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) researchgate.net | Helium |
| Flow Rate/Temperature Program | 1.0 mL/min | Initial 120°C, ramp to 260°C, then ramp to 320°C scispace.com |
| Detection | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (Electron Ionization - EI) |
| Ionization Mode | N/A | 70 eV scispace.com |
| Monitored Ions (m/z) | N/A | Selected Ion Monitoring (SIM) mode |
Spectrometric Methods (LC-MS/MS) for Quantification of this compound and its Metabolites
For highly sensitive and specific quantification of this compound and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov LC-MS/MS is particularly valuable for analyzing complex biological fluids like plasma and urine, where analyte concentrations can be extremely low. researchgate.netacs.org
The method operates by separating the parent compound from its metabolites via LC. The effluent is then ionized, typically using electrospray ionization (ESI), and the ions are directed into the mass spectrometer. In a tandem MS system (like a triple quadrupole), a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components. researchgate.net This allows for the simultaneous quantification of the parent drug and its metabolites, which for this compound could include reduction of the nitro group to an amino group or hydroxylation of the phenyl ring.
Table 8.2: Illustrative LC-MS/MS Parameters for Target Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 257.0 | 211.0 (Loss of NO₂) | Positive ESI |
| 2-Phenyl-5-aminobenzothiazole (Metabolite) | 227.1 | 108.1 (Phenyl fragment) | Positive ESI |
Note: The m/z values are hypothetical and would need to be determined experimentally.
Electrochemical Detection Methods for this compound
Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the detection of this compound. These techniques are based on the inherent electrochemical activity of the nitroaromatic group within the molecule. The nitro group (NO₂) can be electrochemically reduced, generating a measurable electrical signal (current) that is proportional to the compound's concentration. nih.gov
Various voltammetric techniques, such as square-wave voltammetry and differential pulse voltammetry, can be employed using modified electrodes to enhance sensitivity and selectivity. nih.gov For instance, glassy carbon electrodes modified with nanomaterials or mesoporous silica (B1680970) have been shown to effectively detect ultratrace amounts of nitroaromatic compounds by pre-concentrating the analyte on the electrode surface. acs.orgacs.org The reduction potential provides qualitative information about the analyte, while the peak current allows for quantification. nih.gov This approach holds promise for developing portable sensors for on-site analysis in environmental or clinical settings. acs.orgrsc.org
Table 8.3: Performance Characteristics of an Example Electrochemical Sensor for Nitroaromatic Compounds
| Parameter | Performance Metric | Reference |
| Technique | Square-Wave Voltammetry | nih.gov |
| Electrode | Preanodized Screen-Printed Carbon Electrode | nih.gov |
| Linear Range | Up to 100 µM | nih.gov |
| Limit of Detection (LOD) | 0.42 µM | nih.gov |
| Analysis Time | < 1 minute | nih.govacs.org |
Microscopic Techniques for Cellular Localization of this compound
Understanding the subcellular distribution of this compound is key to elucidating its mechanism of action. Fluorescence microscopy, particularly confocal laser scanning microscopy (CLSM), is a powerful tool for visualizing the localization of molecules within intact cells with high spatial resolution. nih.govnih.gov
While the intrinsic fluorescence of this compound may be limited, its localization can be studied by tagging it with a fluorescent probe. Alternatively, if the compound itself is fluorescent, its distribution can be directly imaged. Benzothiazole (B30560) derivatives have been successfully used as skeletons for fluorescent probes that selectively stain specific subcellular organelles, such as mitochondria or lipid droplets. bohrium.com CLSM provides optical sectioning, which eliminates out-of-focus light and allows for the reconstruction of 3D images, clearly showing whether the compound accumulates in the nucleus, cytoplasm, or specific organelles. nih.gov Co-localization studies, using known organelle-specific dyes, can further pinpoint the compound's precise location within the cell. mdpi.comresearchgate.net
Table 8.4: Examples of Benzothiazole Derivatives as Fluorescent Probes for Subcellular Imaging
| Probe Type | Subcellular Target | Imaging Technique | Reference |
| Thiophene-conjugated benzothiazole | Mitochondria | Confocal Microscopy | bohrium.com |
| Thiophene-conjugated benzothiazole ester | Lipid Droplets | Confocal Microscopy | bohrium.com |
| BODIPY-benzothiazole conjugate | Vesicular Structures | Confocal Microscopy | mdpi.com |
| D-A type small molecule with benzothiazole | Endoplasmic Reticulum | Fluorescence Imaging | researchgate.net |
Future Perspectives and Unaddressed Research Avenues for 2 Phenyl 5 Nitrobenzothiazole
Emerging Synthetic Strategies for 2-Phenyl-5-nitrobenzothiazole
The synthesis of 2-arylbenzothiazoles is a well-established field, but emerging strategies are focused on improving efficiency, reducing environmental impact, and increasing structural diversity. nih.gov The classical condensation reaction of 2-aminothiophenols with carbonyl compounds remains a primary route. nih.gov However, modern advancements are refining this approach through various catalytic systems and reaction conditions.
Key emerging strategies include:
Catalyst Innovation: Research is moving towards the use of novel heterogeneous catalysts, biocatalysts, and metal-free organocatalysts to enhance reaction efficiency and simplify product purification. airo.co.inresearchgate.net For instance, catalysts like VOSO₄ have been used for the efficient synthesis of 2-substituted benzothiazoles at room temperature. mdpi.com
Energy-Efficient Methods: Microwave-assisted synthesis and ultrasonic irradiation are being employed to significantly reduce reaction times and energy consumption compared to conventional heating methods. airo.co.inresearchgate.net
Green Chemistry Approaches: A major trend is the adoption of green chemistry principles, including the use of eco-friendly solvents like water, ethanol, and ionic liquids, or even solvent-free conditions. nih.govairo.co.inbohrium.com
Electrochemical Synthesis: Electro-organic synthesis presents a novel and green pathway for producing benzothiazole (B30560) derivatives. This method avoids hazardous chemical oxidants and uses electricity as a clean reagent. scilit.com
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. airo.co.in | Increased reaction rates and yields. |
| Solvent-Free Synthesis | Reactants are mixed directly without a solvent. airo.co.inbohrium.com | Reduced waste, avoidance of hazardous solvents. airo.co.in |
| Electrochemical Methods | Uses electricity instead of chemical reagents. scilit.com | Environmentally compatible, avoids toxic catalysts. scilit.com |
| Biocatalysis | Use of enzymes (e.g., laccases) as catalysts. nih.gov | High selectivity, mild reaction conditions. |
Exploration of Novel Biological Targets for this compound Activity
Benzothiazole derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netresearchgate.net While much research has focused on known targets, the future lies in identifying and validating novel biological pathways for this compound and its analogues.
Recent studies on related benzothiazole structures have revealed several promising new targets:
Enzyme Inhibition: Beyond general kinase inhibition, specific enzymes are being explored as targets. This includes dual-inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management, which represents a polypharmacological approach. nih.gov Other targets include monoamine oxidase (MAO) and cholinesterases (ChE) for neurodegenerative diseases, and c-Jun N-terminal kinases (JNKs) involved in stress signaling pathways. researchgate.nettandfonline.com
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis and a critical target in cancer therapy. Novel 2-aminobenzothiazole (B30445) hybrids have been developed as potent VEGFR-2 inhibitors. nih.gov
Multi-target Anticancer Agents: Given the complexity of cancer, developing compounds that can modulate multiple targets is a significant goal. nih.gov Benzothiazole derivatives are being investigated for their ability to act on various pathways involved in cancer cell proliferation and survival. ut.ac.irnih.gov
The exploration of these novel targets could significantly expand the therapeutic potential of the this compound scaffold.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Key applications include:
Predictive Modeling (QSAR): AI-based Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel this compound analogues before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing.
Virtual Screening and Target Identification: ML algorithms can screen vast virtual libraries of molecules to identify potential hits for specific biological targets. mdpi.com AI can also analyze complex biological data to identify and validate novel targets for this compound.
De Novo Drug Design: Deep learning models can generate entirely new molecular structures with desired properties, providing innovative starting points for the design of next-generation this compound analogues. mdpi.com
Synthesis Planning: AI tools are being developed to predict optimal synthetic routes and reaction conditions, which can streamline the chemical synthesis process. acm.orgnih.gov
The integration of AI and ML will enable a more data-driven and efficient approach to designing and developing new compounds based on the this compound core.
Sustainability and Environmental Impact Considerations in this compound Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis. nih.gov For this compound, future research must prioritize the development of sustainable and environmentally benign synthetic protocols.
Key considerations for sustainable synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, minimizing waste. bohrium.com
Use of Renewable Resources: Employing precursors derived from renewable sources rather than petroleum-based feedstocks. airo.co.in
Reduction of Hazardous Waste: Replacing toxic solvents and reagents with greener alternatives and developing catalyst-free reaction conditions. airo.co.inbohrium.com For example, a comparison between conventional and green synthesis methods for benzothiazoles showed significant reductions in energy consumption (40%) and waste generation (50%) with the green approach. airo.co.in
Catalyst Reusability: Using heterogeneous or reusable catalysts that can be easily separated from the reaction mixture and used in multiple reaction cycles. nih.gov
| Green Chemistry Principle | Application in Benzothiazole Synthesis | Reference |
|---|---|---|
| Use of Green Solvents | Replacing hazardous solvents with water, ethanol, or ionic liquids. | airo.co.in |
| Energy Efficiency | Employing microwave or ultrasound irradiation to reduce energy use. | airo.co.in |
| Catalyst-Free Reactions | Developing methods that proceed efficiently without a catalyst. | bohrium.com |
| Waste Reduction | Solvent-free synthesis significantly reduces waste generation. | airo.co.in |
Challenges and Opportunities in Developing Next-Generation this compound Analogues
The development of new drugs and materials is a complex process with inherent challenges. However, these challenges also present opportunities for innovation.
Challenges:
Improving Selectivity: Enhancing the selectivity of analogues for their intended biological target to minimize off-target effects.
Overcoming Resistance: In the context of anticancer and antimicrobial agents, developing compounds that can overcome existing drug resistance mechanisms is a critical challenge.
Optimizing Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are effective and safe.
Scalable and Sustainable Synthesis: Ensuring that promising laboratory-scale synthetic methods can be scaled up for industrial production in a cost-effective and environmentally friendly manner.
Opportunities:
Rational Design: Using structure-activity relationship (SAR) studies and computational tools to rationally design analogues with improved potency and selectivity. nih.gov
Multi-target Ligands: The development of single molecules that can interact with multiple biological targets offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov
Hybrid Molecules: Incorporating the this compound scaffold into hybrid molecules with other pharmacophores to create multifunctional drugs. nih.gov
Personalized Medicine: Leveraging a deeper understanding of disease biology to design analogues that are effective for specific patient populations.
By addressing these challenges and capitalizing on emerging opportunities, researchers can continue to unlock the full potential of the this compound scaffold in medicine and beyond.
Q & A
Basic: What are the most reliable synthetic routes for 2-Phenyl-5-nitrobenzothiazole, and how can researchers optimize yields?
Methodological Answer:
The synthesis typically involves:
- Nitro group introduction : Diazotization of 2-aminobenzothiazole followed by nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
- Phenyl group coupling : Suzuki-Miyaura cross-coupling using a phenylboronic acid derivative and a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., DMF) .
Yield Optimization : - Monitor reaction temperature (60–80°C for Suzuki coupling) and stoichiometry (1:1.2 ratio of aryl halide to boronic acid).
- Use inert atmospheres (N₂/Ar) to prevent catalyst oxidation.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Advanced: How can density functional theory (DFT) and molecular dynamics (MD) simulations improve the understanding of this compound’s reactivity?
Methodological Answer:
- DFT Applications :
- MD Simulations :
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Identify aromatic protons (δ 7.2–8.5 ppm for phenyl and benzothiazole rings) and nitro group effects on chemical shifts .
- FT-IR :
- Confirm nitro group presence via asymmetric/symmetric stretching (1520–1350 cm⁻¹) .
- Mass Spectrometry (EI-MS) :
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Key Modifications :
- Experimental Validation :
Advanced: How should researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
Methodological Answer:
- Data Triangulation :
- Meta-Analysis :
- Compare solvent effects (DMSO vs. saline) and cell line genetic backgrounds (e.g., p53 status) .
Basic: What purification strategies are recommended for this compound to achieve >95% purity?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) at 60°C, followed by slow cooling to 4°C .
- Column Chromatography :
- Stationary phase: Silica gel (200–300 mesh).
- Mobile phase: Gradient elution with hexane/ethyl acetate (4:1 to 1:1) .
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
Advanced: How can solubility challenges of this compound in aqueous media be addressed for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 (10:90) to enhance solubility without toxicity .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation (size: 150–200 nm, PDI <0.2) .
- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for intravenous administration .
Advanced: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., serum)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
